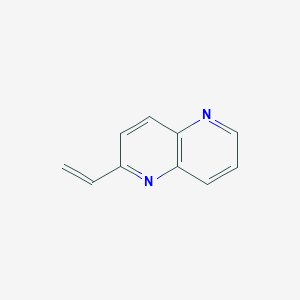
2-Ethenyl-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine ring with a vinyl group attached at the second position, making it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-Ethenyl-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10. This reaction yields the corresponding 1,5-naphthyridine derivative as a yellowish solid . Another method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to afford the 1,5-naphthyridine skeleton .
Análisis De Reacciones Químicas
2-Ethenyl-1,5-naphthyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electrophilic and nucleophilic agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The naphthyridine ring can be reduced to form dihydro derivatives.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles to form various substituted derivatives.
Major products formed from these reactions include substituted naphthyridines, dihydro derivatives, and oxidized products such as aldehydes and carboxylic acids .
Aplicaciones Científicas De Investigación
2-Ethenyl-1,5-naphthyridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, naphthyridine derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties . The compound can also act as a ligand for metal complexes, which are studied for their catalytic and therapeutic applications .
In the field of materials science, this compound can be used as a building block for the synthesis of polymers and advanced materials with unique optical and electronic properties . Additionally, its reactivity makes it a valuable intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-1,5-naphthyridine is largely dependent on its interaction with molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, naphthyridine derivatives have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, making them potential anticancer agents .
The vinyl group in this compound can also participate in covalent bonding with nucleophilic sites in biomolecules, further enhancing its biological activity. The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
2-Ethenyl-1,5-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as 1,8-naphthyridine and 1,6-naphthyridine. These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents .
1,8-Naphthyridine: Contains nitrogen atoms at positions 1 and 8. It is known for its antimicrobial and anticancer properties.
1,6-Naphthyridine: Contains nitrogen atoms at positions 1 and 6.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in chemical synthesis and biological applications.
Propiedades
Fórmula molecular |
C10H8N2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-ethenyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H8N2/c1-2-8-5-6-9-10(12-8)4-3-7-11-9/h2-7H,1H2 |
Clave InChI |
FNUUIWUSIXNSKX-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=NC2=C(C=C1)N=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Methoxyphenyl)sulfanyl]piperidine](/img/structure/B8712948.png)
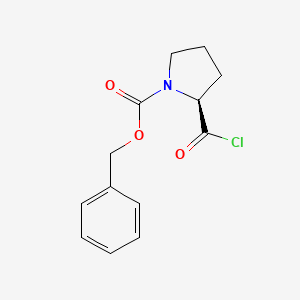
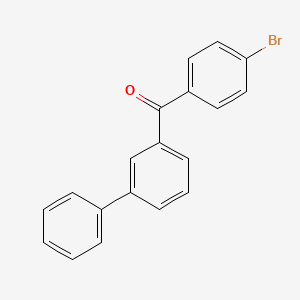
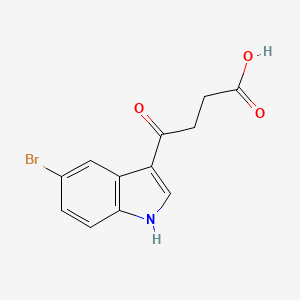
![Benzene, 1-[(chloromethyl)thio]-4-nitro-](/img/structure/B8712984.png)
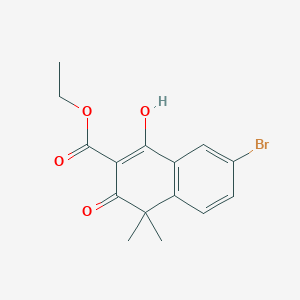
![Formamide,n-3h-imidazo[4,5-b]pyridin-6-yl-](/img/structure/B8712993.png)
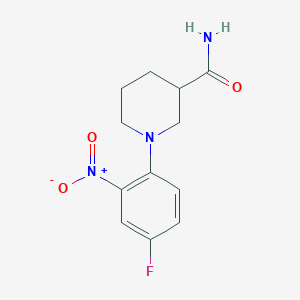
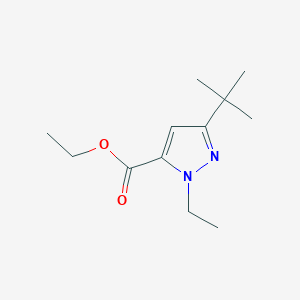

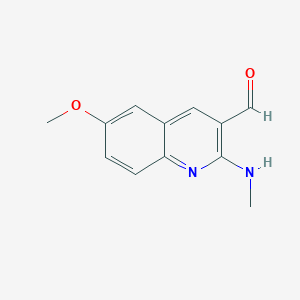
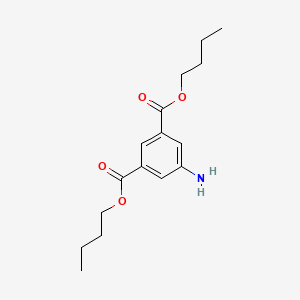
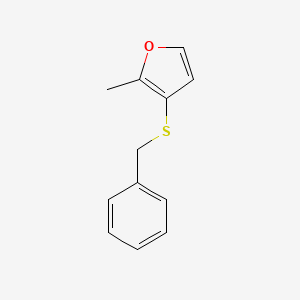
![5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8713051.png)
